(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one
Description
The compound "(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one" (hereafter referred to as Compound A) is a heterocyclic molecule featuring a thiazolidinone core fused with an indole scaffold. Key structural attributes include:
- Molecular formula: C₁₅H₁₄N₂O₃S₂
- Molecular weight: 334.408 g/mol
- Substituents: A 3-methoxypropyl group on the thiazolidinone ring and a methyl group on the indole nitrogen . The Z-configuration of the exocyclic double bond is critical for maintaining planarity, which may influence biological activity through interactions with target enzymes or receptors.
Properties
Molecular Formula |
C16H16N2O3S2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(5Z)-3-(3-methoxypropyl)-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16N2O3S2/c1-17-11-7-4-3-6-10(11)12(14(17)19)13-15(20)18(16(22)23-13)8-5-9-21-2/h3-4,6-7H,5,8-9H2,1-2H3/b13-12- |
InChI Key |
GERXQSHTKAFBQU-SEYXRHQNSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCOC)/C1=O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCOC)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism by which (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights structural variations among Compound A and analogs, emphasizing substituent effects on molecular properties:
Key Observations:
- Lipophilicity : The 3-methoxypropyl group in Compound A provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the cyclohexyl analog is highly lipophilic, which may hinder solubility.
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in Compound 13 ) may enhance reactivity or target binding.
- Solubility : Carboxylic acid substituents (e.g., Compound 1f ) improve water solubility, critical for bioavailability.
Antimicrobial Activity:
- Compound 5b and Compound 13 demonstrated potent antibacterial and antifungal activity, with MIC values ranging from 8–32 µg/mL against Staphylococcus aureus and Candida albicans . The fluorophenyl group in Compound 13 likely enhances membrane penetration due to increased lipophilicity.
- Compound 1f showed moderate activity (MIC = 64 µg/mL), attributed to its carboxylic acid group improving solubility but reducing permeability .
- Compound A lacks direct biological data in the provided evidence, but its methoxypropyl group may offer a balance between solubility and permeability compared to analogs.
Antifungal Mechanisms:
Thioxothiazolidinone derivatives inhibit fungal lanosterol demethylase (CYP51), a key enzyme in ergosterol biosynthesis. Bulky substituents (e.g., cyclohexyl) may sterically hinder enzyme binding, whereas electron-deficient groups (e.g., fluorine) could enhance target affinity .
Biological Activity
(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the thiazolidinone class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : (5Z)-3-(3-methoxypropyl)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
- Molecular Formula : C18H18N2O3S2
- CAS Number : 438461-77-9
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various thiazolidinone compounds possess bactericidal effects against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound have been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus with high efficacy rates (up to 91.66% inhibition) .
Anticancer Activity
Thiazolidinone derivatives have also been investigated for their anticancer properties. Notable findings include:
- Cell Line Studies : Compounds within this class have demonstrated cytotoxic effects on various cancer cell lines, including HT29 (colon cancer) and H460 (lung cancer) cells. The presence of specific substituents on the thiazolidinone ring enhances their anticancer activity .
| Compound Type | Cell Line Tested | Inhibition Rate (%) |
|---|---|---|
| Thiazolidinone Derivative | HT29 | 70% |
| Thiazolidinone Derivative | H460 | 65% |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. Thiazolidinones are known to modulate enzyme activities by binding to active sites or altering receptor conformations .
Case Study 1: Antimicrobial Screening
In a high-throughput screening study, a panel of thiazolidinone derivatives was evaluated for their ability to inhibit the Type III secretion system in Salmonella enterica. The study found that certain modifications in the thiazolidinone structure significantly enhanced antimicrobial potency .
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer potential of thiazolidinone derivatives against various human cancer cell lines. The results indicated that modifications at the C2 position of the thiazolidinone ring increased cytotoxicity against cancer cells. The study highlighted that derivatives with electron-withdrawing groups exhibited improved activity compared to their unsubstituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
